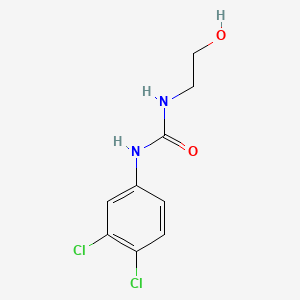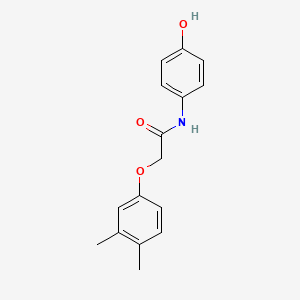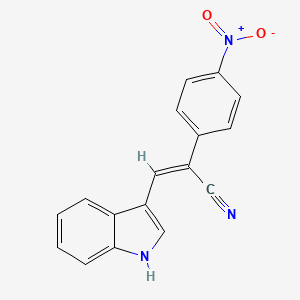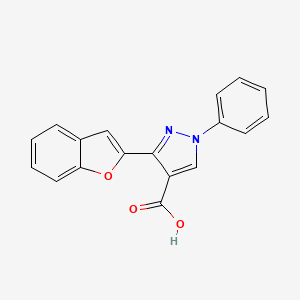![molecular formula C16H25N3O4S B5818519 N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5818519.png)
N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide, commonly known as MPSP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPSP is a sulfonamide derivative that belongs to the class of drugs known as selective serotonin receptor antagonists.
Mécanisme D'action
MPSP acts as a selective serotonin receptor antagonist by blocking the 5-HT2A and 5-HT2B receptors. This leads to a decrease in the release of pro-inflammatory cytokines and chemokines, resulting in anti-inflammatory and analgesic effects. MPSP also inhibits the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
MPSP has been shown to exert its anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activation of glial cells in the spinal cord, which are involved in the development of neuropathic pain. MPSP has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor.
Avantages Et Limitations Des Expériences En Laboratoire
MPSP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has a well-defined chemical structure, which allows for accurate characterization and analysis. MPSP also has a high selectivity for the 5-HT2A and 5-HT2B receptors, which makes it a valuable tool for studying the role of these receptors in various biological processes.
However, there are also limitations to using MPSP in lab experiments. Its high selectivity for the 5-HT2A and 5-HT2B receptors may limit its use in studying other biological processes that are not directly related to these receptors. MPSP may also have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of MPSP. One area of interest is the development of new derivatives of MPSP with improved pharmacological properties. Another area of interest is the investigation of the potential use of MPSP in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. The role of MPSP in modulating the immune response and its potential use in immunotherapy is also an area of active research. Finally, the development of new methods for the synthesis of MPSP and its derivatives is an area of ongoing interest.
Conclusion
In conclusion, MPSP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized to achieve high yield and purity. MPSP has been extensively studied for its potential use in the treatment of various diseases such as cancer, neuropathic pain, and inflammatory bowel disease. It exerts its effects by blocking the 5-HT2A and 5-HT2B receptors, leading to anti-inflammatory, analgesic, and anti-tumor effects. MPSP has several advantages for lab experiments, but also has limitations. There are several future directions for the study of MPSP, including the development of new derivatives, investigation of its potential use in other diseases, and the development of new synthesis methods.
Méthodes De Synthèse
The synthesis of MPSP involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-(1-pyrrolidinyl)propylamine in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then reacted with acetic anhydride to yield MPSP. The synthesis of MPSP has been optimized to achieve high yield and purity.
Applications De Recherche Scientifique
MPSP has been extensively studied for its potential therapeutic properties in various scientific research fields. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. MPSP has been investigated for its potential use in the treatment of various diseases such as cancer, neuropathic pain, and inflammatory bowel disease. MPSP has also been studied for its potential use in improving cognitive function and memory.
Propriétés
IUPAC Name |
N-[2-methoxy-5-(3-pyrrolidin-1-ylpropylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-13(20)18-15-12-14(6-7-16(15)23-2)24(21,22)17-8-5-11-19-9-3-4-10-19/h6-7,12,17H,3-5,8-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHQYRCPMBAPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)
![1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol](/img/structure/B5818458.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)
![4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818471.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5818483.png)
![2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5818491.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818526.png)
